1-(Tert-butyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
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Description
1-(Tert-butyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.
Scientific Research Applications
Control of Site of Lithiation
Research by Smith et al. (2013) delves into the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, where tert-butyllithium is used in anhydrous tetrahydrofuran. This study highlights the regioselective lithiation at nitrogen and ring positions, leading to various substituted derivatives in high yields. It demonstrates the compound's utility in synthetic chemistry, especially in generating diverse molecular structures through controlled lithiation processes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Association and Complex Formation
A study by Ośmiałowski et al. (2013) investigates the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, examining the substituent effect on complexation through NMR spectroscopy and quantum chemical calculations. This research provides insight into the molecular interactions and hydrogen bonding dynamics of urea derivatives, relevant for understanding their potential in creating complex molecular assemblies (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).
Novel Uracil Based Syntheses
Research by Baharfar and Baghbanian (2012) presents a simple synthesis method for highly functionalized 2,5-diaminofurans based on pyrimidine derivatives, indicating the versatility of urea derivatives in facilitating multi-component reactions. This work contributes to the field of organic synthesis by providing a route to polyfunctionalized furan rings, showcasing the utility of urea derivatives in the construction of complex organic molecules (Baharfar & Baghbanian, 2012).
properties
IUPAC Name |
1-tert-butyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBUGIQYJBRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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